Kanamycin sulfate

Vue d'ensemble

Description

Kanamycin sulfate is an aminoglycoside bacteriocidal antibiotic derived from the bacterium Streptomyces kanamyceticus. It is widely used to treat various infections caused by susceptible bacteria. The compound is available in oral, intravenous, and intramuscular forms and is particularly effective against gram-negative bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Kanamycin sulfate is primarily obtained through the fermentation of Streptomyces kanamyceticus. The fermentation broth is subjected to various purification processes, including filtration, precipitation, and crystallization, to isolate kanamycin .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation followed by downstream processing to purify the antibiotic. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to optimize the yield of kanamycin .

Analyse Des Réactions Chimiques

Types of Reactions: Kanamycin sulfate undergoes several types of chemical reactions, including:

Oxidation: Kanamycin can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups in kanamycin.

Substitution: Substitution reactions can introduce different functional groups into the kanamycin molecule

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Various alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions include modified kanamycin derivatives with altered antibacterial properties .

Applications De Recherche Scientifique

Antibiotic Treatment

Kanamycin sulfate is primarily used to treat serious bacterial infections caused by various pathogens, including:

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Proteus species, Enterobacter aerogenes, and Acinetobacter species.

- Gram-positive bacteria : Certain strains of Staphylococcus and Streptococcus.

Kanamycin is often administered in conjunction with other antibiotics for synergistic effects, particularly in severe infections where the causative organism is unknown .

Case Study: Aerobic Vaginitis Treatment

In a clinical study involving 81 patients diagnosed with aerobic vaginitis, those treated with kanamycin showed a significant reduction in symptoms compared to those treated with meclocycline. The kanamycin group exhibited a 97% reduction in the isolation of Enterobacteriaceae after treatment .

Molecular Biology

This compound serves as a selective agent in molecular biology, particularly for isolating transformed bacterial cells that have acquired kanamycin resistance genes. This application is critical in cloning and genetic engineering:

- Selection of Transformed Bacteria : Bacteria transformed with plasmids containing the kanamycin resistance gene can be grown on media containing kanamycin (typically at concentrations of 50-100 μg/mL). Only those that have successfully taken up the resistance gene survive .

- Agrobacterium-Mediated Transformation : In plant biotechnology, kanamycin is used to select transformed plant tissues containing neomycin phosphotransferase genes, which confer resistance to kanamycin .

Antibiotic Conjugated Nanoparticle Synthesis

Recent studies have explored the functionalization of gold nanoparticles with kanamycin to combat antibiotic-resistant bacteria. Kanamycin-functionalized gold nanoparticles (Kan-GNPs) exhibited dose-dependent antibacterial activity against both gram-positive and gram-negative strains, demonstrating potential for enhanced therapeutic applications .

Antimicrobial Spectrum

| Type of Bacteria | Effectiveness |

|---|---|

| Gram-positive | Effective |

| Gram-negative | Effective |

| Mycoplasma | Effective |

This compound's ability to inhibit protein synthesis by binding to the 30S ribosomal subunit makes it effective against a wide range of bacterial pathogens .

Safety and Toxicity Considerations

Although effective, kanamycin has a narrow therapeutic index and can cause nephrotoxicity and ototoxicity. It is classified as pregnancy category D due to potential risks during pregnancy .

Mécanisme D'action

Kanamycin sulfate is part of the aminoglycoside family of antibiotics, which includes other compounds such as gentamicin, tobramycin, and amikacin. Compared to these antibiotics, this compound is unique in its specific binding affinity to the 30S ribosomal subunit and its spectrum of activity against certain bacterial strains .

Comparaison Avec Des Composés Similaires

- Gentamicin

- Tobramycin

- Amikacin

- Neomycin

- Streptomycin

Kanamycin sulfate stands out due to its specific applications in both clinical and research settings, making it a valuable tool in the fight against bacterial infections and in scientific investigations.

Activité Biologique

Kanamycin sulfate is a broad-spectrum aminoglycoside antibiotic primarily used to treat infections caused by Gram-negative bacteria. Its biological activity is characterized by its mechanism of action, spectrum of activity, and various applications in research and clinical settings. This article presents a detailed overview of the biological activity of this compound, including relevant case studies and research findings.

This compound exerts its antibacterial effects by binding to the 30S ribosomal subunit, disrupting protein synthesis. This action leads to the misreading of mRNA and ultimately results in the production of nonfunctional or toxic proteins. The specific interactions between kanamycin and ribosomal RNA have been elucidated through structural studies, revealing the importance of hydrogen bonding and hydrophobic interactions in its binding affinity .

Spectrum of Activity

This compound is effective against a wide range of bacteria, particularly:

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

- Gram-positive bacteria : Staphylococcus aureus, although it is less effective against some strains due to resistance mechanisms.

The antibiotic's efficacy can vary based on bacterial strain and environmental conditions. A comparative study highlighted that kanamycin showed significant inhibitory effects on both Gram-negative and Gram-positive bacteria, with varying degrees of resistance observed in different strains .

Case Study: Antibacterial Activity

A study investigated the antibacterial properties of this compound when synthesized into carbon dots (CDs-Kan). The results indicated that these carbon dots retained the antibacterial activity of kanamycin while enhancing biocompatibility and offering additional applications in bioimaging and biosensors. The treatment with CDs-Kan resulted in morphological changes in bacterial cells, confirming its bactericidal effects .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 8 µg/mL | High susceptibility |

| Staphylococcus aureus | 16 µg/mL | Variable resistance |

| Klebsiella pneumoniae | 4 µg/mL | Effective against strains |

| Pseudomonas aeruginosa | 32 µg/mL | Resistance noted |

Applications in Research

This compound is widely used in molecular biology for selecting genetically modified organisms. Its role as a selective agent allows researchers to maintain cultures free from undesired microbial contamination. For instance, its effectiveness was demonstrated in a study involving genetically modified T cells, where kanamycin was used to ensure the purity of cell cultures during expansion .

Propriétés

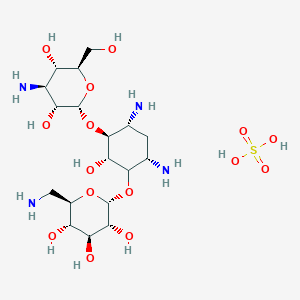

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGSFOGFJDDHP-KMCOLRRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N4O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94108-19-7, 94237-36-2 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1047524 | |

| Record name | Kanamycin A sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin disulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin A sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin A sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kanamycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin A sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANAMYCIN A SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Kanamycin sulfate exert its antibacterial effect?

A1: [] this compound is an aminoglycoside antibiotic that primarily targets bacterial protein synthesis. It binds irreversibly to the 30S ribosomal subunit, interfering with the initiation complex formation and causing misreading of mRNA. This leads to the production of non-functional proteins, ultimately resulting in bacterial cell death.

Q2: Does this compound affect mammalian cells?

A2: [] While this compound primarily targets bacterial ribosomes, it can also exhibit some toxicity towards mammalian cells, particularly those in the inner ear. This toxicity is thought to be related to its ability to disrupt mitochondrial protein synthesis, as mitochondria possess similar ribosomes to bacteria.

Q3: What is the molecular formula and weight of this compound?

A3: this compound is a complex molecule with multiple components. Providing its exact molecular formula and weight requires specifying which Kanamycin component (Kanamycin A, Kanamycin B, etc.) and the degree of sulfation. Please refer to the specific product information for precise details.

Q4: Is there any spectroscopic data available for this compound?

A4: [, , ] Yes, researchers have employed various spectroscopic techniques to characterize this compound, including UV spectrophotometry, fluorescence spectroscopy, and infrared spectroscopy (FTIR). These methods help determine the compound's concentration, study its interactions with other molecules, and identify its functional groups.

Q5: Are there any known compatibility issues with this compound in pharmaceutical formulations?

A6: [, ] this compound's compatibility with other excipients and active ingredients in pharmaceutical formulations needs to be carefully assessed. Factors such as pH, ionic strength, and the presence of certain metals or chelating agents can potentially influence its stability and effectiveness.

Q6: Have computational methods been applied in this compound research?

A8: [] While the provided abstracts do not elaborate on specific computational studies, computational chemistry techniques like molecular docking and QSAR modeling can be valuable for understanding this compound's interactions with its target, predicting potential resistance mechanisms, and designing novel derivatives with improved properties.

Q7: What are some formulation strategies to enhance this compound's stability or bioavailability?

A10: [, ] Researchers have explored various formulation approaches, such as encapsulation in nanoparticles [] and developing specific drug delivery systems [] to enhance this compound's stability, solubility, and targeted delivery, potentially improving its therapeutic efficacy.

Q8: What are the SHE regulations surrounding this compound?

A8: SHE regulations are primarily relevant to workplace safety and handling of chemicals, and are not the primary focus of the provided research articles. These regulations are subject to change and should be consulted from the relevant authorities.

Q9: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A12: [, , ] Research indicates that this compound is poorly absorbed orally but achieves therapeutic levels in various body fluids like serum, synovial fluid, peritoneal fluid, and urine after intramuscular administration [, ]. It is mainly excreted unchanged in the urine [].

Q10: How do the pharmacokinetic properties of this compound relate to its efficacy in treating infections?

A13: [, , ] Understanding the relationship between this compound's pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) and its pharmacodynamic properties (its effects on the body and bacteria) is crucial for optimizing dosage regimens and achieving effective bacterial killing while minimizing toxicity.

Q11: What types of in vitro and in vivo studies have been conducted to evaluate this compound's efficacy?

A14: [, , , , , ] Numerous studies have investigated this compound's efficacy. In vitro studies typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains [, , ]. In vivo studies often utilize animal models of infection to evaluate its efficacy in a living organism [, ]. Additionally, research has explored its use in combination with other antibiotics for synergistic effects [, , ].

Q12: What are the known mechanisms of resistance to this compound?

A15: [, ] Bacterial resistance to this compound can arise through mechanisms such as enzymatic inactivation of the antibiotic, modification of the ribosomal binding site, and decreased permeability of the bacterial cell wall. These mechanisms can limit the drug's ability to reach its target and exert its antibacterial effect.

Q13: Does cross-resistance occur between this compound and other antibiotics?

A16: [] Yes, cross-resistance can occur between this compound and other aminoglycosides, as they share a similar mechanism of action. This means that bacteria resistant to one aminoglycoside may also exhibit resistance to others, posing challenges in treating infections caused by resistant strains.

Q14: What are the known toxicities associated with this compound?

A17: [, ] While generally considered safe at therapeutic doses, this compound can cause side effects, with ototoxicity (hearing loss and balance problems) and nephrotoxicity (kidney damage) being the most serious concerns [, ]. These toxicities are related to its accumulation in the inner ear and kidneys, respectively.

Q15: What are some strategies to improve the delivery of this compound to specific targets?

A18: [, ] Researchers are exploring various drug delivery systems, such as nanoparticles [] and targeted delivery strategies [] to improve this compound's penetration into specific tissues and cells. These approaches aim to enhance its efficacy while minimizing its potential for systemic toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.